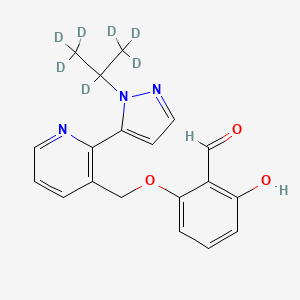
Voxelotor-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Voxelotor-d7 is a deuterated analog of voxelotor, a hemoglobin S polymerization inhibitor used primarily in the treatment of sickle cell disease. This compound is designed to increase the stability and efficacy of voxelotor by replacing hydrogen atoms with deuterium, which can slow down metabolic degradation and enhance the drug’s pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of voxelotor-d7 involves the incorporation of deuterium into the voxelotor molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions and the use of deuterated reagents in the synthesis process. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to confirm the incorporation of deuterium and the overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Voxelotor-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic action .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with factors such as temperature, pH, and solvent choice playing crucial roles .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are typically more polar and water-soluble than the parent compound. These metabolites are excreted from the body through renal and hepatic pathways .
Scientific Research Applications
Voxelotor-d7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of deuteration on drug metabolism and pharmacokinetics. In biology, this compound is employed in research on hemoglobinopathies and other blood disorders. In medicine, it is used in clinical trials to evaluate its efficacy and safety in treating sickle cell disease. In industry, this compound is utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Voxelotor-d7 exerts its effects by inhibiting the polymerization of hemoglobin S, which is responsible for the sickling of red blood cells in sickle cell disease. It binds reversibly to hemoglobin, forming a covalent bond with the N-terminal valine of the α-chain. This binding results in an allosteric modification of hemoglobin, stabilizing its oxygenated state and preventing polymerization. By increasing hemoglobin’s affinity for oxygen, this compound reduces the occurrence of vaso-occlusive crises and improves overall blood flow .
Comparison with Similar Compounds
Voxelotor-d7 is unique among hemoglobin S polymerization inhibitors due to its deuterated structure, which enhances its stability and pharmacokinetic properties. Similar compounds include voxelotor, hydroxyurea, L-glutamine, and crizanlizumab. While these compounds also target sickle cell disease, this compound’s deuterated nature provides distinct advantages in terms of metabolic stability and efficacy .
List of Similar Compounds:- Voxelotor
- Hydroxyurea
- L-glutamine
- Crizanlizumab
This compound stands out due to its innovative approach to improving drug stability and therapeutic outcomes in sickle cell disease treatment.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[[2-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrazol-3-yl]pyridin-3-yl]methoxy]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)22-16(8-10-21-22)19-14(5-4-9-20-19)12-25-18-7-3-6-17(24)15(18)11-23/h3-11,13,24H,12H2,1-2H3/i1D3,2D3,13D |
InChI Key |
FWCVZAQENIZVMY-GYDXGMDDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)COC3=CC=CC(=C3C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















